molecular formula C15H14O3 B3108782 Methyl 3-(hydroxymethyl)-5-phenylbenzoate CAS No. 168619-15-6

Methyl 3-(hydroxymethyl)-5-phenylbenzoate

Cat. No.: B3108782
CAS No.: 168619-15-6
M. Wt: 242.27 g/mol
InChI Key: AATTWLPUJORSRL-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-5-phenylbenzoate is an aromatic ester derivative of benzoic acid, featuring a hydroxymethyl group (-CH₂OH) at the 3-position and a phenyl substituent (-C₆H₅) at the 5-position of the benzene ring. This structural configuration confers distinct physicochemical properties, such as enhanced lipophilicity compared to analogs with smaller substituents (e.g., methyl or nitro groups).

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATTWLPUJORSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214560
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-15-6
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-5-phenylbenzoate typically involves the esterification of 3-(hydroxymethyl)-5-phenylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-5-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(carboxymethyl)-5-phenylbenzoic acid.

    Reduction: 3-(hydroxymethyl)-5-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-5-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(hydroxymethyl)-5-phenylbenzoate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions, further stabilizing the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-(hydroxymethyl)-5-phenylbenzoate -CH₂OH (3), -C₆H₅ (5) C₁₅H₁₄O₃ ~242.28 (estimated) High lipophilicity; synthetic intermediate for drug design
Methyl 3-(hydroxymethyl)-5-methylbenzoate -CH₂OH (3), -CH₃ (5) C₁₀H₁₂O₃ 180.20 Intermediate in organic synthesis; moderate solubility
Methyl 3-(hydroxymethyl)-5-nitrobenzoate -CH₂OH (3), -NO₂ (5) C₉H₉NO₅ 211.17 Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions
Ethyl 3-hydroxy-5-methylbenzoate -OH (3), -CH₃ (5), ethyl ester C₁₀H₁₂O₃ 180.20 Reduced steric hindrance; used in flavor/fragrance industries
Methyl 3-chloro-5-(hydroxymethyl)benzoate -Cl (3), -CH₂OH (5) C₉H₉ClO₃ 200.62 Chlorine substituent increases metabolic stability in pharmaceuticals
Methyl 5-bromo-3-fluoro-2-methylbenzoate -Br (5), -F (3), -CH₃ (2) C₁₀H₉BrFO₂ 259.08 Halogenated analog; applications in agrochemicals and medicinal chemistry

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The phenyl substituent in this compound is expected to increase LogP significantly (~3.0–3.5 estimated) compared to analogs like Methyl 3-(hydroxymethyl)-5-nitrobenzoate (LogP 1.40) or Ethyl 3-hydroxy-5-methylbenzoate (LogP ~1.5). This enhances membrane permeability, a critical factor in drug delivery.
  • Polar Surface Area (PSA) :
    • The hydroxymethyl group contributes to PSA (~50–60 Ų estimated), lower than Methyl 3-(hydroxymethyl)-5-nitrobenzoate (PSA 92.35 Ų) due to the nitro group’s higher polarity .

Biological Activity

Methyl 3-(hydroxymethyl)-5-phenylbenzoate, with the chemical formula C12_{12}H12_{12}O3_3 and CAS number 168619-15-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a hydroxymethyl group and a phenyl group, which may contribute to its biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can alter its biological activity.

Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. A study found that derivatives of benzoates can inhibit the growth of several bacterial strains, suggesting that this compound may have similar effects .

2. Antioxidant Properties:
The compound may also possess antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases. The presence of hydroxymethyl groups in the structure is often associated with enhanced antioxidant capacity.

3. Cytotoxicity and Antitumor Activity:
Preliminary studies have shown potential cytotoxic effects against certain cancer cell lines. For example, compounds similar to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It could interact with cellular receptors, influencing signaling pathways related to cell survival and proliferation.

Table: Summary of Biological Activities

Activity Findings
AntimicrobialInhibits growth of various bacterial strains; potential for development as an antimicrobial agent .
AntioxidantExhibits antioxidant properties that protect against oxidative damage.
CytotoxicityShows selective cytotoxic effects on cancer cell lines; further studies needed for validation .

Case Studies

  • Antimicrobial Study: A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of growth in several bacterial strains, supporting its potential application in treating infections.
  • Cytotoxicity Assessment: In vitro tests conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests that it could be explored further for its anticancer potential.

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